D-Asparagine methyl ester hydrochloride

描述

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of amino acid ester synthesis and the evolution of peptide chemistry methodologies. The foundational work in amino acid esterification can be traced to early 20th century organic chemistry, where researchers recognized the need for protected forms of amino acids to facilitate complex synthetic procedures. The specific methodology for preparing aspartic acid esters, including asparagine derivatives, gained significant momentum in the mid-20th century with the development of more sophisticated esterification techniques.

Historical patent literature reveals that systematic approaches to aspartic acid ester preparation were established by the 1940s, with methods involving the reaction of primary amines with maleic acid esters under controlled temperature conditions. These early synthetic routes laid the groundwork for the preparation of various asparagine derivatives, including the methyl ester forms that would later prove essential in peptide synthesis and biochemical research.

The recognition of this compound as a distinct and valuable synthetic intermediate emerged during the expansion of peptide synthesis methodologies in the latter half of the 20th century. The development of active ester chemistry for peptide bond formation, as documented in comprehensive synthetic methodology reviews, highlighted the importance of stable, protected amino acid derivatives. The hydrochloride salt form was particularly valued for its enhanced stability and ease of handling compared to the free base form of the methyl ester.

Chemical Classification and Nomenclature

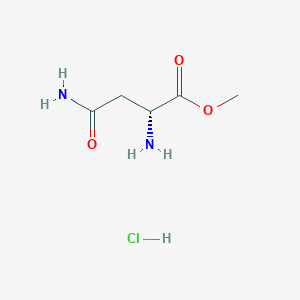

This compound belongs to the chemical class of amino acid methyl ester hydrochlorides, specifically categorized as a derivative of asparagine with D-stereochemistry. The compound bears the Chemical Abstracts Service registry number 1272755-18-6 for the hydrochloride salt and 108258-31-7 for the parent methyl ester. The molecular formula C₅H₁₁ClN₂O₃ reflects the addition of hydrochloric acid to the base methyl ester structure, resulting in a molecular weight of 182.60 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2R)-2,4-diamino-4-oxobutanoate hydrochloride, which precisely describes the stereochemistry and functional group arrangement. Alternative nomenclature includes this compound, methyl D-asparaginate hydrochloride, and (R)-methyl 2,4-diamino-4-oxobutanoate hydrochloride. The compound is also referenced by various commercial designations and catalog numbers across different chemical suppliers.

The stereochemical designation as the D-form indicates the absolute configuration at the alpha carbon, following the historical Fischer convention for amino acid stereochemistry. This stereochemical specification is crucial for applications requiring specific enantiomeric forms, particularly in asymmetric synthesis and biological studies where stereochemistry directly influences activity and selectivity.

The classification as an amino acid derivative places this compound within the broader category of chiral reagents and pharmaceutical intermediates. Its dual nature as both an ester and an amide, through the asparagine side chain, provides multiple reactive sites for further chemical transformations, making it particularly valuable in synthetic organic chemistry applications.

Significance in Biochemical Research

This compound holds considerable significance in biochemical research due to its unique properties as a protected form of D-asparagine and its applications in various synthetic and analytical methodologies. The compound serves as a crucial building block in peptide synthesis, where the methyl ester protection allows for selective reactions at other functional groups while maintaining the integrity of the carboxyl terminus. Research has demonstrated its utility in the synthesis of peptide antibiotics and other bioactive compounds where D-amino acid residues are required for biological activity.

The compound's role extends beyond simple synthetic applications to encompass fundamental studies in neurobiology and biochemistry. D-asparagine and its derivatives have been implicated in neurotransmitter pathway research, contributing to understanding of neurological disorders and potential therapeutic interventions. The methyl ester form provides researchers with a stable, easily handled derivative that can be selectively deprotected under controlled conditions to yield the free amino acid.

Contemporary research has highlighted the compound's importance in the development of chiral poly(ester amide) materials through enzymatic synthesis. These investigations have demonstrated that lipase-catalyzed polymerization reactions can successfully incorporate D-asparagine methyl ester derivatives, leading to alternating polymer structures with potential applications in biomaterials and drug delivery systems. The research revealed that D-asparagine derivatives show distinct reactivity patterns compared to their L-counterparts, with specific regioselectivity preferences in enzymatic reactions.

Mass spectrometry studies have utilized this compound and related compounds in peptide sequencing applications. These investigations revealed that partial methanolysis reactions can convert asparagine residues to their corresponding methyl esters, providing valuable structural information about peptide sequences. The controlled conversion of asparagine amide groups to methyl esters under specific analytical conditions has proven useful for enhancing mass spectrometric detection and improving sequence coverage in protein analysis.

Structural Relationship to Parent Compounds

This compound exhibits well-defined structural relationships to several key parent compounds, primarily D-asparagine itself and the free methyl ester form. The parent compound D-asparagine methyl ester, bearing the Chemical Abstracts Service number 108258-31-7, possesses the molecular formula C₅H₁₀N₂O₃ with a molecular weight of 146.14 grams per mole. The structural transformation to the hydrochloride salt involves protonation of the primary amino group and association with a chloride ion, resulting in enhanced water solubility and crystalline stability.

The relationship between this compound and its ultimate parent compound D-asparagine involves two key structural modifications: esterification of the carboxyl group and salt formation. The methyl esterification protects the carboxyl functionality while maintaining the amide side chain characteristic of asparagine residues. This selective protection strategy is fundamental to the compound's utility in synthetic applications where differential reactivity is required.

Comparative analysis with related amino acid methyl ester hydrochlorides reveals common structural features and synthetic accessibility. Research on the general synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane methodology has demonstrated that this compound can be prepared using similar conditions to those employed for other amino acid derivatives. The reaction typically involves treatment of the parent amino acid with trimethylchlorosilane in methanol, followed by concentration to yield the desired hydrochloride salt.

The structural analysis through various spectroscopic techniques reveals characteristic features of the this compound. Nuclear Magnetic Resonance spectroscopy data indicates the presence of the methyl ester group, the alpha amino group, and the distinctive amide side chain of the asparagine residue. Mass spectrometry fragmentation patterns show typical amino acid ester behavior, with prominent loss of the carboxymethyl group and formation of characteristic immonium ions.

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | C₅H₁₁ClN₂O₃ | 182.60 g/mol | 1272755-18-6 |

| D-Asparagine Methyl Ester | C₅H₁₀N₂O₃ | 146.14 g/mol | 108258-31-7 |

| D-Asparagine | C₄H₈N₂O₃ | 132.12 g/mol | 70-47-3 |

The International Union of Pure and Applied Chemistry nomenclature for the parent methyl ester, methyl (2R)-2,4-diamino-4-oxobutanoate, clearly delineates the structural features including the R-stereochemistry at the alpha carbon, the primary amino group, and the terminal carboxamide functionality. The systematic naming convention facilitates precise identification and differentiation from stereoisomeric and constitutional isomers, ensuring accuracy in synthetic planning and analytical identification.

属性

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-18-6 | |

| Record name | D-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: D-Asparagine methyl ester hydrochloride is synthesized through a multi-step process:

Reaction with Di-tert-butyl Dicarbonate and Thionyl Chloride: The initial step involves reacting di-tert-butyl dicarbonate with thionyl chloride to form the corresponding diketone.

Reaction with Asparagine Methyl Ester Hydrochloride: The diketone is then reacted with asparagine methyl ester hydrochloride to form the desired product.

Reduction with Sodium Borohydride: The ester hydrochloride is further reacted with sodium borohydride to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted esters or amides.

科学研究应用

Chemical Profile

- IUPAC Name : methyl (2R)-2,4-diamino-4-oxobutanoate; hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 182.60 g/mol

- CAS Number : 1272755-18-6

Biochemical Studies

D-Asparagine methyl ester hydrochloride serves as a crucial building block in synthesizing peptides and proteins. It aids researchers in understanding protein structure and function, which is fundamental in biochemistry and molecular biology.

Pharmaceutical Development

This compound is pivotal in drug formulation, especially in developing medications for neurological disorders. Its ability to enhance the bioavailability of active ingredients makes it valuable in pharmaceutical applications .

Nutrition and Dietary Supplements

This compound is incorporated into nutritional products aimed at improving amino acid profiles. This application is particularly beneficial for athletes and individuals with specific dietary needs, enhancing their overall performance and recovery .

Cell Culture Applications

The compound is utilized in cell culture media to support the growth of various cell lines. This application facilitates research in cancer biology and regenerative medicine, allowing scientists to study cellular behaviors in controlled environments .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. This role ensures the accuracy and reliability of analytical results across various chemical analyses .

Neuroprotective Effects

A study highlighted that derivatives of D-asparagine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in managing neurodegenerative diseases.

Metabolic Regulation

Research involving animal models demonstrated that this compound influences metabolic pathways related to ammonia detoxification, thereby enhancing overall metabolic health.

作用机制

The mechanism of action of D-Asparagine methyl ester hydrochloride involves its role as an intermediate in biochemical pathways:

Molecular Targets: It targets enzymes involved in the synthesis of antibiotics, such as beta-lactamases.

Pathways Involved: It participates in the amidation reaction, where it helps in the formation of peptide bonds, crucial for protein synthesis.

相似化合物的比较

Structural Analogues: Amino Acid Methyl Esters

The table below compares D-asparagine methyl ester hydrochloride with other amino acid methyl ester hydrochlorides:

Key Observations :

Shared Characteristics :

Comparison with Other Esters :

- D-Aspartic acid dimethyl ester HCl: Contains two methyl groups, increasing hydrophobicity but reducing solubility compared to monoesters .

- L-Glutamine methyl ester HCl : Used in peptide synthesis but differs in side-chain structure (amide vs. carboxylic acid) .

Research Findings and Data

生物活性

D-Asparagine methyl ester hydrochloride (DAMEH) is a derivative of the amino acid asparagine, which plays a vital role in various biological processes. This article explores the biological activity of DAMEH, highlighting its synthesis, pharmacological properties, and potential applications based on existing research.

Chemical Structure and Synthesis

This compound is characterized by the chemical formula . The synthesis typically involves the esterification of D-asparagine with methanol, often using reagents such as trimethylchlorosilane (TMSCl) to facilitate the reaction under mild conditions, yielding high purity and good yields . The process can be summarized as follows:

- Esterification Reaction : D-asparagine is reacted with methanol in the presence of TMSCl.

- Purification : The resulting methyl ester is purified through standard techniques such as filtration and pH adjustment.

This compound exhibits several biological activities primarily due to its role as an amino acid derivative:

- Neurotransmitter Regulation : Asparagine is involved in the synthesis of neurotransmitters and plays a role in synaptic plasticity, influencing cognitive functions and memory .

- Amino Acid Transport : It acts as a substrate for various transporters in human cells, facilitating the uptake of neutral amino acids which are crucial for protein synthesis and metabolic regulation .

Pharmacological Properties

Research indicates that DAMEH may possess several pharmacological properties:

Case Studies

- Neuroprotective Effects : A study demonstrated that D-asparagine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease management .

- Metabolic Regulation : In animal models, DAMEH was observed to influence metabolic pathways related to ammonia detoxification, enhancing overall metabolic health .

Data Table of Biological Activities

常见问题

Q. What are the established protocols for synthesizing D-asparagine methyl ester hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound is typically synthesized via esterification of D-asparagine using methanol under acidic conditions (e.g., HCl gas or thionyl chloride). A reflux setup at 40–60°C for 6–12 hours is common, followed by solvent evaporation and recrystallization from ethanol/ether mixtures .

- Purity Validation :

- Chiral Purity : Use polarimetry or chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>99% for D-isomer) .

- Chemical Purity : TLC (silica gel, n-butanol:acetic acid:water 4:1:1) or reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Salt Form Verification : Ion chromatography or elemental analysis for chloride content (theoretical Cl⁻ ~16.2%) .

Q. What experimental parameters are critical for maintaining stability during storage?

Methodological Answer:

- Storage Conditions : Store desiccated at –20°C in amber vials to prevent hydrolysis of the ester group and racemization. Stability studies show <5% degradation over 6 months under these conditions .

- Key Stability Tests :

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–100°C to detect hydrate formation.

- pH Stability : Dissolve in PBS (pH 7.4) and track degradation via UV-Vis at 220 nm (ester bond absorbance) over 24 hours .

Q. How should researchers design in vitro studies to assess cellular uptake of this compound?

Methodological Answer:

- Fluorescent Labeling : Couple with FITC or Cy5 via the primary amine group (pH 8.5 borate buffer, 4°C, 2 hours). Purify via size-exclusion chromatography .

- Uptake Assay : Treat HEK-293 or Caco-2 cells with 1–10 µM labeled compound for 1–4 hours. Quantify intracellular fluorescence using flow cytometry or confocal microscopy. Include L-asparagine methyl ester as a stereochemical control .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral purity analysis between HPLC and polarimetry?

Methodological Answer:

- Root Cause Analysis :

- HPLC Artifacts : Check for column degradation (theoretical plates <2000) or mobile phase pH shifts affecting retention times .

- Polarimetry Errors : Calibrate with sucrose (specific rotation +66.5°) and ensure sample concentration accuracy (use volumetric flasks, not graduated cylinders) .

- Resolution Protocol :

Q. What advanced techniques are recommended for studying hydrolysis kinetics in physiological buffers?

Methodological Answer:

- Kinetic Setup :

- Prepare 10 mM compound in PBS (pH 7.4), HEPES (pH 7.0), and simulated gastric fluid (pH 1.2).

- Incubate at 37°C with agitation (100 rpm).

- Analytical Workflow :

Q. How can researchers validate the absence of neurotoxic effects in neuronal cell models?

Methodological Answer:

- Experimental Design :

- Cell Lines : Use SH-SY5Y or primary cortical neurons.

- Dosage : 0.1–100 µM for 24–72 hours.

- Endpoint Assays :

- MTT Assay : Measure mitochondrial activity (absorbance at 570 nm) .

- Lactate Dehydrogenase (LDH) Release : Quantify membrane integrity .

- Calcium Imaging : Track intracellular Ca²⁺ spikes with Fluo-4 AM .

- Positive Controls : Compare with L-asparagine methyl ester and known neurotoxins (e.g., glutamate) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。